Product packaging for Benzyl 4-iodobenzoate(Cat. No.:CAS No. 136618-42-3)

Benzyl 4-iodobenzoate

Cat. No.: B173212
CAS No.: 136618-42-3
M. Wt: 338.14 g/mol
InChI Key: MSSYFJWOCVCQJJ-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzoate (B1203000) Esters in Organic Synthesis

Halogenated benzoate esters represent a significant class of compounds in organic synthesis, characterized by a benzoate ester core substituted with one or more halogen atoms. The identity and position of the halogen—be it fluorine, chlorine, bromine, or iodine—profoundly influence the molecule's electronic landscape and reactivity. These compounds are frequently employed as versatile precursors in cross-coupling reactions, which are pivotal for forging new carbon-carbon and carbon-heteroatom bonds. For instance, they are key substrates in well-established catalytic cycles like the Suzuki, Heck, and Sonogashira reactions. The halogen atom serves as a reactive handle that can be readily displaced or transformed, enabling the synthesis of a diverse array of functionalized molecules. In some cases, the introduction of a halogenated benzoyl group has been shown to enhance the biological activity of parent compounds. researchgate.net

Significance of the Benzyl (B1604629) Ester Moiety in Molecular Design

The benzyl ester group is a widely utilized protecting group for carboxylic acids in the field of organic synthesis. thieme-connect.comwikipedia.orglibretexts.org Its prevalence stems from its stability across a broad spectrum of reaction conditions and the relative ease of its removal through catalytic hydrogenolysis. thieme-connect.comwikipedia.orglibretexts.org This protecting group can be cleaved under mild conditions, often with high selectivity in the presence of other reducible functional groups. thieme-connect.com Beyond its role in protection, the benzyl ester can influence the substrate's affinity and specificity in enzymatic reactions, thereby broadening the scope of chemoenzymatic polymerization. acs.org In the structure of Benzyl 4-iodobenzoate (B1621894), the benzyl ester safeguards the carboxylic acid functionality, allowing for selective chemical transformations to be performed on the iodo-substituted aromatic ring.

The Role of Iodine as a Functional Group in Synthetic Strategies

Among the halogens, iodine possesses unique characteristics that make it a particularly useful functional group in synthetic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent leaving group in various reactions. This feature is exploited in numerous cross-coupling reactions where the iodine atom is substituted. rsc.orgrsc.orgqtanalytics.in Iodine-mediated reactions are diverse and include tandem oxidation, cross-coupling, and cyclization processes. qtanalytics.in Specifically, the iodine atom in aryl iodides like Benzyl 4-iodobenzoate is an active participant in palladium-catalyzed reactions such as the Sonogashira coupling, which is used to form carbon-carbon triple bonds. mdpi.com The use of hypervalent iodine reagents as oxidants in coupling reactions has also gained prominence. frontiersin.org

Emerging Research Trajectories for this compound

Current research continues to uncover new applications for this compound and related structures. It serves as a key building block in the synthesis of complex molecules, including those with potential biological activity. For instance, derivatives of iodinated benzoates are used in the preparation of novel inhibitors for enzymes implicated in disease, such as Wip1 phosphatase. nih.gov Furthermore, iodinated aromatic compounds are precursors for radiolabeled molecules used in medical imaging and diagnostics. nih.gov The electrochemical properties of iodobenzoate esters are also being explored, with studies investigating their reduction and coupling reactions in aqueous media. psu.edu These emerging areas of research underscore the continued importance of this compound as a versatile tool in organic synthesis.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The content is structured to detail its chemical properties and applications within contemporary research, adhering strictly to the specified outline. The objective is to deliver a thorough and scientifically accurate account of its significance in organic synthesis.

Physicochemical Data for this compound

PropertyValueReference
CAS Number 136618-42-3 sigmaaldrich.comaccelachem.comsigmaaldrich.com
Molecular Formula C₁₄H₁₁IO₂ sigmaaldrich.comechemi.comambeed.com
Molecular Weight 338.14 g/mol accelachem.comambeed.com
Boiling Point 397.6 ± 25.0 °C (Predicted) echemi.com
Density 1.609 ± 0.06 g/cm³ (Predicted) echemi.com

Interactive Data Table: Synthesis of this compound

A common laboratory synthesis of this compound involves the esterification of 4-iodobenzoic acid.

Reactant 1Reactant 2ReagentSolventProductYieldReference
4-Iodobenzoic acidBenzyl bromidePotassium carbonateDMFThis compound86% echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11IO2 B173212 Benzyl 4-iodobenzoate CAS No. 136618-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSYFJWOCVCQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623943
Record name Benzyl 4-iodobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID30623943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136618-42-3
Record name Benzyl 4-iodobenzoate
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Record name Benzyl 4-iodobenzoate
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Synthetic Methodologies and Reaction Pathways for Benzyl 4 Iodobenzoate

Esterification Approaches

Esterification represents a direct and fundamental approach to the synthesis of Benzyl (B1604629) 4-iodobenzoate (B1621894). This involves the reaction of 4-iodobenzoic acid with benzyl alcohol, typically in the presence of a catalyst to facilitate the removal of a water molecule.

Direct Esterification of 4-iodobenzoic acid with Benzyl Alcohol

The direct esterification, often referred to as Fischer-Speier esterification, is a common method for preparing esters. The reaction involves heating a carboxylic acid and an alcohol with an acid catalyst. In the context of Benzyl 4-iodobenzoate synthesis, this would involve the reaction of 4-iodobenzoic acid with benzyl alcohol. nih.gov

The esterification of 4-iodobenzoic acid with benzyl alcohol can be effectively catalyzed by strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the 4-iodobenzoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is typically removed, often by azeotropic distillation with a suitable solvent like toluene (B28343) or xylene. A similar process is employed in the synthesis of benzyl 4-hydroxybenzoate, where 4-hydroxybenzoic acid and benzyl alcohol are heated in the presence of a catalyst and a water-carrying agent. google.com

Reactants Catalyst Conditions Product
4-iodobenzoic acidSulfuric acid or p-toluenesulfonic acidHeating in a solvent with water removalThis compound
Benzyl alcohol

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed for the synthesis of this compound, typically starting from a more readily available ester of 4-iodobenzoic acid, such as methyl 4-iodobenzoate. The reaction involves treating the starting ester with benzyl alcohol in the presence of a catalyst. This approach is particularly useful when the starting ester is more volatile than the product, allowing for its removal by distillation to drive the reaction to completion. For example, the transesterification of methyl benzoate (B1203000) with benzyl alcohol is a known process to produce benzyl benzoate. google.com A similar strategy can be applied to methyl 4-iodobenzoate. The reaction can be catalyzed by both acids and bases, or by specific organometallic compounds. A highly efficient transesterification of β-keto esters with various alcohols, including benzyl alcohol, has been demonstrated using silica-supported boric acid as a heterogeneous catalyst under solvent-free conditions. nih.gov

Starting Ester Alcohol Catalyst Conditions Product
Methyl 4-iodobenzoateBenzyl alcoholAcid or Base catalystHeating, removal of methanol (B129727)This compound

Synthesis via Acylation Reactions

Acylation reactions provide a powerful and often high-yielding route to esters. This involves the reaction of an acylating agent derived from 4-iodobenzoic acid with benzyl alcohol.

A highly effective method for the synthesis of this compound is the reaction of 4-iodobenzoyl chloride with benzyl alcohol. 4-iodobenzoyl chloride is a commercially available acyl halide that is highly reactive towards nucleophiles like alcohols. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, thereby preventing it from protonating the benzyl alcohol and deactivating it as a nucleophile. This method is generally fast and proceeds under mild conditions, often providing high yields of the desired ester. The reaction of benzoyl chloride with alcohols in the presence of pyridine is a standard procedure in organic synthesis. researchgate.net

Acyl Halide Alcohol Base Conditions Product
4-iodobenzoyl chlorideBenzyl alcoholPyridine or triethylamineMild conditions, typically at or below room temperatureThis compound

Halogenation and Iodination Protocols

An alternative synthetic approach to this compound could involve the introduction of the iodine atom at a later stage of the synthesis, for instance, by direct iodination of benzyl benzoate. Aromatic iodination can be achieved using various reagents. One method involves the use of iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. This allows for the iodination of deactivated arenes, and the resulting mixture is then treated with a reducing agent like sodium sulfite (B76179) to yield the iodinated product. nih.gov Electrophilic iodination of arenes can also be carried out using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid. organic-chemistry.org However, the regioselectivity of such a reaction on benzyl benzoate would need to be carefully controlled to favor substitution at the 4-position of the benzoate ring. The ester group is a deactivating group and a meta-director, which would make direct iodination at the para-position challenging.

A more plausible route involving halogenation would be a two-step process. First, the synthesis of benzyl benzoate from benzoic acid and benzyl alcohol. Second, the introduction of the iodine atom onto the aromatic ring of the benzoic acid moiety. However, direct electrophilic iodination of the benzoate ring would likely be difficult due to the deactivating nature of the ester group.

A different strategy could involve the halogenation of toluene to form a benzyl halide, which can then react with a salt of 4-iodobenzoic acid. However, this falls under the category of esterification via alkylation rather than direct halogenation of a pre-formed ester.

Regioselective Iodination of Benzoate Precursors

Direct regioselective iodination of a benzyl benzoate precursor is one possible, though less common, synthetic route. The primary challenge lies in controlling the position of iodination on the benzene (B151609) ring and avoiding side reactions on the benzyl group. A more controlled and widely practiced approach involves the synthesis and iodination of the benzoic acid precursor first.

A key precursor, 4-iodobenzoic acid, can be prepared in a laboratory setting through the oxidation of p-iodotoluene using a strong oxidizing agent like potassium permanganate. wikipedia.org This method ensures the iodine atom is correctly positioned at the para- (4-) position of the benzene ring. Once 4-iodobenzoic acid is synthesized, it serves as a crucial intermediate for the introduction of the benzyl moiety, as detailed in section 2.3.2.

Halex (Halogen Exchange) Reactions

Halogen exchange (Halex) reactions, such as the Finkelstein reaction, represent another potential strategy for synthesizing iodinated aromatic compounds. In principle, this would involve the displacement of another halogen, such as bromine or chlorine, from the 4-position of a corresponding benzyl halobenzoate with an iodide salt. The success of this reaction is driven by the differential solubility of the resulting metal halide salt in the reaction solvent. While a viable synthetic strategy for many organic halides, specific examples detailing the synthesis of this compound via a Halex reaction are not prominently featured in available literature. The reactivity of aryl halides in nucleophilic substitution reactions is generally lower than that of alkyl halides, often requiring catalysts or harsh reaction conditions.

Advanced Synthetic Transformations Leading to this compound Derivatives

More complex and alternative synthetic routes provide access not only to this compound but also to a range of related derivatives. These methods highlight the versatility of organic synthesis in constructing specific molecular architectures.

Synthesis of Related Iodobenzoates (e.g., Methyl 4-iodobenzoate)

The synthesis of related esters, such as Methyl 4-iodobenzoate, provides a well-documented blueprint for the types of reactions applicable to this class of compounds. Methyl 4-iodobenzoate is commonly prepared through the Fischer esterification of 4-iodobenzoic acid with methanol. wikipedia.orgwikipedia.org This acid-catalyzed reaction is a direct and efficient method for converting the carboxylic acid into its corresponding methyl ester. wikipedia.orgwikipedia.org The aryl-iodide group in Methyl 4-iodobenzoate is stable under these conditions and can be used in subsequent coupling reactions, such as the Sonogashira coupling. wikipedia.org

Table 1: Properties of Methyl 4-iodobenzoate

PropertyValueSource
Chemical FormulaC₈H₇IO₂ wikipedia.orgnih.gov
Molar Mass262.04 g/mol nih.gov
AppearanceWhite solid wikipedia.org
Melting Point112-116 °C
CAS Number619-44-3 wikipedia.orgnih.gov

Introduction of the Benzyl Moiety onto Iodinated Benzoate Scaffolds

The most direct and common synthesis of this compound involves the esterification of 4-iodobenzoic acid with benzyl alcohol. This reaction is analogous to the Fischer esterification used for the methyl ester. An alternative approach is the reaction of a 4-iodobenzoate salt, such as sodium or potassium 4-iodobenzoate, with a benzyl halide like benzyl bromide or benzyl chloride in a nucleophilic substitution reaction.

A similar synthetic strategy has been successfully employed for the preparation of Benzyl 4-hydroxybenzoate, where 4-hydroxybenzoic acid is heated with benzyl alcohol in the presence of a catalyst such as dibutyltin (B87310) oxide or tetraisopropoxy titanium. google.com This demonstrates the feasibility and effectiveness of introducing the benzyl group onto a pre-functionalized benzoic acid scaffold.

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative to traditional chemical synthesis, often providing milder reaction conditions and unique reactivity. The synthesis of compounds related to this compound has been explored using electrochemical techniques. For instance, nickel-catalyzed electroreductive cross-coupling reactions of aryl halides have been developed, which can form new carbon-carbon bonds. thieme-connect.de Electrolyses of related compounds like ethyl 4-iodobenzoate have been performed in aqueous media, demonstrating that electroreductive processes can be applied to this class of molecules. researchgate.net These approaches highlight the potential for using electrochemistry to either synthesize the this compound backbone or to further functionalize it.

A key aspect of the electrochemical behavior of aryl halides like this compound is the dissociation of the carbon-halogen bond. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making it particularly susceptible to cleavage. thieme.com

During electroreduction, the aryl iodide molecule accepts an electron to form a radical anion. Experimental and theoretical studies on related halogenated compounds show that the carbon-halogen bond dissociates following this electron uptake. researchgate.net This electroreductive cleavage of the C-I bond is a fundamental step that can lead to the formation of aryl radicals. These reactive intermediates can then be trapped by hydrogen atom donors or participate in coupling reactions. The energy required for this bond cleavage, known as the bond dissociation energy (BDE), is a critical factor in determining the molecule's reactivity in these processes. rsc.orgnih.gov

Mechanistic Insights into Electrochemical Reduction

The electrochemical reduction of aryl halides, including iodinated aromatic compounds like this compound, typically proceeds through a stepwise mechanism involving electron transfer and bond cleavage. The process is generally understood to follow an ECE (Electron transfer-Chemical reaction-Electron transfer) pathway. researchgate.netsoton.ac.uk

The initial step is the transfer of a single electron to the aromatic ring, forming a radical anion. In the case of this compound, the electron is accepted into the lowest unoccupied molecular orbital (LUMO) of the molecule. This radical anion is a transient species. The subsequent and crucial step is the cleavage of the carbon-iodine (C-I) bond. This bond dissociation is a fast chemical reaction that results in the formation of a benzyl 4-benzoyl radical and an iodide ion. soton.ac.uk

The newly formed aryl radical can then undergo a second electron transfer, reducing it to an anion. This anionic species is subsequently protonated by a proton source in the reaction medium, such as residual water or the solvent itself, to yield the final, de-iodinated product, benzyl benzoate. acs.org In the absence of a suitable proton source, the aryl radical could potentially undergo other reactions, such as dimerization or reaction with the electrode material, though reduction and protonation are common outcomes.

The general mechanism can be summarized as follows:

First Electron Transfer (E): I-C₆H₄-COOCH₂C₆H₅ + e⁻ → [I-C₆H₄-COOCH₂C₆H₅]•⁻ (Radical anion formation)

Chemical Reaction (C): [I-C₆H₄-COOCH₂C₆H₅]•⁻ → •C₆H₄-COOCH₂C₆H₅ + I⁻ (C-I bond cleavage)

Second Electron Transfer (E): •C₆H₄-COOCH₂C₆H₅ + e⁻ → [C₆H₄-COOCH₂C₆H₅]⁻ (Anion formation)

Protonation: [C₆H₄-COOCH₂C₆H₅]⁻ + H⁺ → C₆H₅-COOCH₂C₆H₅ (Formation of benzyl benzoate)

Table 1: Postulated Intermediates in the Electrochemical Reduction of this compound

StepIntermediate SpeciesDescription
1This compound radical anionFormed upon the initial single-electron transfer to the parent molecule.
2Benzyl 4-benzoyl radicalFormed after the cleavage of the carbon-iodine bond.
3Benzyl 4-benzoyl anionFormed upon the second electron transfer to the aryl radical.
4Benzyl benzoateThe final product after protonation of the anion.

Mechanistic Investigations of Reactions Involving Benzyl 4 Iodobenzoate

Carbon-Carbon Bond Forming Reactions

The formation of a carbon-carbon (C-C) bond is a fundamental transformation in organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. nih.govorganic-chemistry.org Benzyl (B1604629) 4-iodobenzoate (B1621894), with its reactive carbon-iodine bond, serves as an important building block in this context. Its utility is most prominently demonstrated in cross-coupling reactions, which provide a powerful means to connect different organic fragments. nih.govmit.edu

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst. researchgate.net These methods have become indispensable in both academic research and industrial processes for their efficiency and functional group tolerance. uni-muenchen.de Benzyl 4-iodobenzoate is an ideal aryl halide partner for these transformations due to the high reactivity of the C-I bond.

Palladium catalysts are preeminent in facilitating cross-coupling reactions, a distinction recognized by the 2010 Nobel Prize in Chemistry. nih.gov These catalysts mediate the coupling of organohalides with a wide variety of organometallic reagents. nih.gov The ester functionality in this compound is generally stable under these conditions, allowing for the selective activation of the carbon-iodine bond to form a new C-C bond. researchgate.netthieme-connect.com The general scheme involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org The reaction is valued for the low toxicity of the boron reagents and its compatibility with a broad range of functional groups. libretexts.org While direct studies on this compound are specific, extensive research on its close analog, methyl 4-iodobenzoate, demonstrates the reactivity of the 4-iodobenzoate scaffold. For instance, in the development of synthetic strategies for biologically relevant molecules, methyl 4-iodobenzoate has been successfully coupled with resin-bound boronic acids. rsc.org Similarly, robust methods have been developed for the Suzuki-Miyaura coupling of stable glycal boronates with methyl 4-iodobenzoate, showcasing the reaction's utility in creating complex C-glycosyl compounds. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodobenzoate Esters

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventConditionsProductYieldReference
Methyl 4-iodobenzoateResin-bound Phenylboronic AcidPd₂(dba)₃ / P(o-tolyl)₃K₂CO₃DMFMicrowave, 150 °C, 10 minMethyl 4-phenylbenzoate (on resin)High Conversion rsc.org
Methyl 4-iodobenzoateD-Glucal-1-boronatePd(PPh₃)₂Cl₂K₃PO₄DMF33 °C, 48 hC-1 Aryl Glycal94% researchgate.net
Ethyl 4-iodobenzoatePhenylboronic acid[AllylPdCl]₂ / dppbCs₂CO₃Toluene (B28343)90 °CEthyl 4-phenylbenzoateHigh Conversion nih.gov

The Stille coupling involves the reaction of an organotin compound with an organic halide catalyzed by palladium. msu.edu A key advantage of this reaction is the stability of organotin reagents to air and moisture. libretexts.org The 4-iodobenzoate moiety has been shown to be an effective electrophile in Stille couplings. In a key step toward the total synthesis of Isohericenone J, a protected derivative of methyl 4-iodobenzoate was coupled with an organotin reagent. sci-hub.se Optimization of this reaction highlighted the importance of the palladium source and additives like lithium chloride (LiCl) to facilitate the coupling. sci-hub.se The reaction proceeds even with complex substrates, demonstrating its versatility. msu.edusci-hub.se

Table 2: Stille Coupling Involving an Iodobenzoate Derivative

Aryl HalideOrganotin ReagentCatalystAdditiveSolventConditionsYieldReference
Methyl 4-iodo-3-methoxy-5-(methoxymethoxy)benzoate(E,E)-Farnesyl-tributylstannanePd₂(dba)₃LiCl, AsPh₃THFReflux75% sci-hub.se

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.orgnih.gov A crucial feature of this reaction is the activation of the relatively inert carbon-silicon bond, typically achieved using a fluoride (B91410) source or a base. organic-chemistry.org The reaction of methyl 4-iodobenzoate with various aryl(triethoxy)silanes has been used as a model system to optimize Hiyama coupling conditions. rsc.org These studies found that a combination of a palladium catalyst, a copper(I) co-catalyst, and an aqueous base solution provided excellent yields of the biaryl products. rsc.org The reaction tolerates a range of functional groups and has been applied to more complex substrates, such as 1-benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-one, a structural analog relevant to this compound. rsc.org

Table 3: Optimization of Hiyama Coupling using Methyl 4-iodobenzoate

Aryl HalideOrganosilaneCatalyst SystemBaseSolventConditionsYieldReference
Methyl 4-iodobenzoate(3-Methoxyphenyl)triethoxysilanePd(OAc)₂, CuIK₃PO₄ (aq)DMF100 °C, 20 h93% rsc.org
Methyl 4-iodobenzoateTriethoxy(phenyl)silanePd(OAc)₂, CuIK₃PO₄ (aq)DMF100 °C, 20 h95% rsc.org
1-Benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-oneTriethoxy(4-methoxyphenyl)silanePd(OAc)₂, CuIK₃PO₄ (aq)DMF100 °C, 20 h68% rsc.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including those involving this compound, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition : The catalytic cycle begins with the reaction of the low-valent Pd(0) catalyst with the aryl halide (Ar-I), in this case, this compound. The palladium atom inserts itself into the carbon-iodine bond, forming a high-valent Pd(II) complex (Ar-Pd-I). This step is typically fast for aryl iodides. uni-muenchen.demit.edu

Transmetalation : The organopalladium(II) complex then reacts with the organometallic coupling partner (R-M, where M can be B, Sn, Si, etc.). The organic group 'R' is transferred from its metal to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-R). nih.gov The mechanism of this step can be complex and is often the rate-determining step. For Hiyama couplings, activation of the organosilane by a base or fluoride is necessary to form a hypervalent silicate, which facilitates the transfer of the organic group to the palladium center. nih.govorganic-chemistry.org

Reductive Elimination : In the final step, the two organic groups (Ar and R) on the diorganopalladium(II) complex are coupled together, forming the desired product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govmit.edu This step requires the two organic groups to be positioned cis to each other on the palladium center. libretexts.org

Kinetic studies on related systems, such as the cross-coupling of ethyl 4-iodobenzoate, have provided deeper insights. For example, in some organosilane couplings, a Brønsted base can form an alkali metal silanolate that attacks the palladium complex, leading to a palladium-silanolate intermediate prior to reductive elimination. nih.gov This illustrates that while the general cycle holds, the specific intermediates and pathways can vary depending on the reactants, ligands, and conditions used. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling

Radical Reactions and Mechanisms

Radical reactions offer a complementary approach to traditional ionic reactions for bond formation. numberanalytics.com These reactions involve intermediates with unpaired electrons and typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. ucalgary.camasterorganicchemistry.com this compound can participate in radical reactions, either as a precursor to a radical species or as a substrate that reacts with a radical.

The cleavage of the carbon-iodine bond in haloaromatic radical anions can be a key step in these processes. researchgate.net The nature of this cleavage can be either a simple decay mechanism or an intramolecular electron transfer. researchgate.net

Radical scavenging experiments are a common technique used to probe the involvement of radical intermediates in a reaction mechanism. nih.gov In these experiments, a known radical scavenger, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. mpg.de If the reaction is inhibited or if a trapped adduct of the scavenger and the proposed radical intermediate is observed, it provides strong evidence for a radical pathway. For example, in the reduction of methyl 4-iodobenzoate, the use of TEMPO as a radical trapping agent led to the detection of the trapped TEMPO-adduct, confirming an aryl radical-mediated mechanism. mpg.de

The choice of radical precursor can significantly influence the course of a radical reaction. rsc.org Various functional groups can serve as precursors to radical species under different conditions. For example, alcohols can be converted to oxalates, which then undergo radical decarboxylation. rsc.org Carboxylic acids and potassium alkyl trifluoroborate salts are also common radical precursors in metallaphotoredox reactions. acs.org In the context of reactions involving this compound, the aryl iodide moiety itself can act as a radical precursor under photoredox conditions. researchgate.net The reaction of ethyl 4-iodobenzoate with an organoindium reagent was shown to be influenced by the ligand on the palladium catalyst, suggesting that the formation of the radical intermediate is a key step. researchgate.net

Cyclization Reactions

Cyclization reactions are fundamental transformations for the construction of cyclic molecules. This compound can be a substrate in cyclization reactions that proceed through various mechanisms, including radical and transition-metal-catalyzed pathways.

Radical cyclization reactions often involve the generation of a radical that then adds to an unsaturated bond within the same molecule. nih.gov For instance, an aryl radical generated from an aryl iodide can undergo intramolecular addition to an alkene or alkyne, leading to the formation of a new ring. nih.gov

Transition-metal-catalyzed cyclization reactions can proceed through different mechanistic manifolds. In a nickel-catalyzed ring-opening/cyclization cascade, the reaction is proposed to begin with the oxidative addition of an organo iodide to a Ni(0) species, followed by migratory insertion of a bicyclic alkene and subsequent rearrangement and cyclization steps. beilstein-journals.org In another example, a copper-catalyzed cascade reaction involving a trifluoromethyl radical addition and cyclization was used for the synthesis of fused tetrahydrobenzodiazepin-3-ones. rsc.org The mechanism involves the reduction of an ortho-iodobenzoate to form a radical that adds to an unsaturated bond, followed by intramolecular radical addition to an azide (B81097) group and subsequent cyclization. rsc.org

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis. This compound, with its reactive carbon-iodine bond, serves as a key substrate in these transformations.

Etherification Processes

The Ullmann condensation, a classic method for forming diaryl ethers, traditionally involves the coupling of aryl halides with phenols. nih.govunion.edu The mechanism of this copper-catalyzed reaction has been a subject of extensive study. rug.nl While historically requiring harsh conditions, modern methods have broadened the scope and applicability of this reaction. union.eduorganic-chemistry.org

The generally accepted catalytic cycle for the Ullmann ether synthesis involves a Cu(I) species as the active catalyst. rug.nl The process is initiated by the reaction of the nucleophile (an alcohol or phenol) with the Cu(I) catalyst. This is followed by the oxidative addition of the aryl halide, like this compound, to the copper complex. union.edu Several mechanistic pathways have been proposed for the activation of the aryl halide, including oxidative addition to form a Cu(III) intermediate followed by reductive elimination, sigma bond metathesis, or the formation of a π-complex. rug.nl

Recent advancements have focused on developing more efficient and milder conditions for these etherification reactions. For instance, the use of palladium catalysts in conjunction with specific ligands has been shown to be effective for the etherification of aryl halides with alcohols. nih.gov Additionally, ligand-free copper-catalyzed systems have been developed, offering a simpler and more economical approach. researchgate.netmdpi.com The choice of base and solvent can also significantly influence the reaction outcome. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Etherification of Aryl Halides

Catalyst SystemNucleophileKey Features
Copper(I) saltPhenols, AlcoholsTraditional method, often requires high temperatures. nih.govunion.edu
Palladium with AdBippyPhos ligandPrimary AlcoholsEffective for coupling with various aryl halides. nih.gov
Ligand-free Copper IodideAlcohols, PhenolsSimple and efficient method. researchgate.netmdpi.com
Iron PentacarbonylThiols, Alcohols, AminesCouples sp3-hybridized halides with soft nucleophiles. nih.gov

Hydrodehalogenation Mechanisms

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a significant reaction, often observed as a competing pathway in palladium-catalyzed cross-coupling reactions. rsc.org The mechanism of this reaction has been investigated using various techniques, including electrospray ionization mass spectrometry (ESI-MS). rsc.orgnih.govuvic.carsc.org

A commonly proposed mechanism for the palladium-catalyzed hydrodehalogenation of aryl iodides involves the oxidative addition of the aryl halide to a Pd(0) complex. rsc.org This is followed by a series of steps that can vary depending on the reaction conditions. In the presence of a solvent like methanol (B129727), the halide ligand can be displaced by methoxide, which then undergoes β-hydride elimination to form formaldehyde (B43269) and a palladium-hydride species. Reductive elimination of the aryl group and the hydride then yields the hydrodehalogenated product and regenerates the Pd(0) catalyst. rsc.org

Studies have shown that the rate of hydrodehalogenation is influenced by several factors. A strong primary kinetic isotope effect observed when using deuterated methanol (CD3OD) suggests that deprotonation plays a crucial role in the mechanism. rsc.orgnih.govuvic.carsc.org The nature of the halogen also affects the reaction rate, with the ease of removal generally following the trend I < Br < Cl in terms of selectivity, though the speed of removal can be the opposite. nih.govacs.org The presence of iodide ions can decelerate the reaction by suppressing the dissociation of the iodide ligand from the palladium complex. rsc.org Furthermore, the adsorption of the iodoarene and the in situ generated iodide ion onto the catalyst surface can impact the catalytic activity, particularly with Pd/C catalysts. researchgate.netnih.gov

Oxidation Reactions

Oxidation reactions are fundamental in organic synthesis for introducing oxygen-containing functional groups. The benzyl ether moiety within a molecule related to this compound can be selectively oxidized to an ester.

Selective Oxidation Pathways (e.g., of Benzyl Ethers to Esters)

The selective oxidation of benzyl ethers to the corresponding benzoate (B1203000) esters is a valuable transformation, as the benzyl group is a common protecting group for alcohols. siu.edu This conversion allows the benzyl group to function as a latent benzoate that can be unmasked under specific conditions. siu.edu

Various reagents and methods have been developed for this purpose. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and its derivatives, have proven to be mild and selective oxidizing agents. siu.edu A proposed mechanism for the oxidation of benzyl ethers with a modified, water-soluble IBX (mIBX) involves a two-step single electron transfer (SET) process. The reaction is thought to be initiated by a hydrogen atom abstraction from the benzylic position, forming a radical intermediate. siu.edu

Another approach utilizes N-bromosuccinimide (NBS) to selectively afford either aromatic aldehydes or methyl esters from benzyl methyl ethers by controlling the stoichiometry of NBS and the reaction temperature. nih.gov The formation of the ester proceeds through a dibrominated intermediate which is subsequently hydrolyzed. nih.gov

Catalytic Oxidation Mechanisms

Catalytic methods offer a more efficient and environmentally friendly alternative to stoichiometric oxidants. Copper-based catalysts have been employed for the selective oxidation of benzyl ethers. For example, a composite material of cuprous oxide and carbon nitride (Cu2O/C3N4) has been shown to effectively catalyze the oxidation of benzyl ethers to benzoates at room temperature using tert-butyl hydroperoxide (TBHP) and oxygen from the air as co-oxidants. nih.govrsc.orgresearchgate.net

The proposed mechanism suggests a synergistic role between TBHP and aerial oxygen. researchgate.net The reaction can proceed through the formation of a benzyl peroxy-radical, which then leads to the final benzoate product. researchgate.net The use of such catalytic systems significantly reduces the amount of oxidant required, making the process more sustainable. nih.govrsc.orgresearchgate.net Other catalytic systems, such as those based on manganese oxides, have also been developed for the oxidation of benzylic ethers to esters. nih.gov

Table 2: Conditions for Selective Oxidation of Benzyl Ethers

Reagent/CatalystOxidant(s)Key Mechanistic FeatureProduct(s)
Modified IBX (mIBX)-Single Electron Transfer (SET)Benzoate Esters, Benzaldehydes siu.edu
N-Bromosuccinimide (NBS)-Formation of mono- or di-brominated intermediatesAromatic Aldehydes or Methyl Esters nih.gov
Cu2O/C3N4TBHP, O2Synergistic co-oxidationBenzoates nih.govrsc.orgresearchgate.net

Electrochemical Reaction Mechanisms

Electrochemical methods provide a powerful and sustainable approach for driving chemical reactions, including those involving aryl halides like this compound. These methods can generate reactive intermediates such as aryl radicals under mild conditions. beilstein-journals.org

The electrochemical reduction of aryl iodides at a cathode can initiate a variety of transformations. A common mechanistic pathway involves a single-electron transfer to the aryl iodide to form a radical anion. pku.edu.cn This radical anion can then undergo cleavage of the carbon-iodine bond to generate an aryl radical. beilstein-journals.orgpku.edu.cn

The fate of the generated aryl radical depends on the reaction conditions and the presence of other reagents. In the absence of a trapping agent, the radical can be further reduced to an anion, leading to hydrodehalogenation. beilstein-journals.org However, by employing redox mediators, the aryl radical can be intercepted to participate in various coupling reactions. beilstein-journals.org For instance, in electrochemical borylation, the aryl radical reacts with a boron source to form the corresponding arylboronic ester. pku.edu.cn

Electrochemical methods have also been applied to the reductive homocoupling of benzyl halides in aqueous media. psu.eduresearchgate.net The mechanism is believed to involve a radical coupling pathway occurring within droplets of the organic halide or at their surface. psu.eduresearchgate.net The efficiency of these electrochemical reactions can be influenced by factors such as the electrode material, the solvent system, and the presence of light, which can sometimes play a synergistic role. beilstein-journals.org

Electron Uptake and Carbon-Halogen Bond Dissociation

The reactivity of this compound in various chemical transformations is fundamentally influenced by the characteristics of its carbon-iodine (C-I) bond. Mechanistic studies, particularly on related aryl halides, illuminate the process of electron uptake and subsequent carbon-halogen bond dissociation. The electrochemical reduction of organic halides, such as ethyl 4-iodobenzoate, provides a valuable model for understanding this process. psu.edu This reduction is initiated by the transfer of an electron to the molecule, forming a radical anion intermediate. researchgate.net

The thermodynamics of the C-I bond cleavage are also a critical aspect. The bond dissociation enthalpy (BDE) for the carbon-halogen bond in benzyl halides has been estimated through thermochemical measurements. rsc.org Theoretical studies on substituted benzyl halides indicate that substituents on the phenyl ring have a small effect on the carbon-halogen bond dissociation enthalpies. canada.ca

Research into the electrochemical reduction of ethyl 4-iodobenzoate highlights the key variables in the process. The following table summarizes experimental findings.

Table 1: Electrochemical Reduction of Ethyl 4-iodobenzoate in Water

Entry Cathode Material Anode Material Conversion of Iodide (%) Faradaic Yield (%) Primary Product Reference
1 Carbon Cloth Sacrificial Aluminum Rod 10 Low 2e- reduction product psu.edu
2 Silver Grid Sacrificial Aluminum Rod 10 Higher than Carbon 2e- reduction product psu.edu

These studies collectively suggest that the reduction of this compound would proceed via an initial electron uptake to form a radical anion, followed by the dissociation of the relatively weak carbon-iodine bond to produce a benzoyl radical intermediate. This intermediate can then engage in subsequent reaction steps, depending on the specific reaction conditions.

Electro-Polymerization Pathways

Information regarding the specific electro-polymerization pathways of this compound is not extensively documented in available research. Electropolymerization typically requires monomers that can form conductive polymer chains through repeated coupling reactions, a process common for compounds like pyrroles, thiophenes, anilines, and hydroquinones. mdpi.comnih.govdiva-portal.org The process generally involves the electrochemical oxidation or reduction of the monomer to form radical species that subsequently couple to form oligomers and then polymers, which may deposit on the electrode surface. unimore.it The structure of this compound does not inherently lend itself to typical electropolymerization mechanisms seen with common electroactive monomers. While the carbon-iodine bond can be electrochemically reduced, this typically leads to dimerization or other coupling products rather than a long-chain polymer. psu.edu

Applications of Benzyl 4 Iodobenzoate As a Synthetic Intermediate

Building Block in Organic Synthesis

As a stable, crystalline solid, Benzyl (B1604629) 4-iodobenzoate (B1621894) is a highly effective component in multi-step organic synthesis, enabling the construction of diverse and complex molecular frameworks.

The chemical structure of Benzyl 4-iodobenzoate makes it an ideal starting material for creating a wide array of substituted aromatic compounds. The iodine atom on the benzene (B151609) ring is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings. researchgate.netacs.orgresearchgate.net These reactions allow for the attachment of various organic fragments, leading to the formation of biaryl compounds and other complex structures. For example, methyl 4-iodobenzoate, a closely related compound, is effectively used in Suzuki-Miyaura coupling reactions to produce biaryl derivatives with high yields. researchgate.net

The benzyl ester portion of the molecule serves as a robust protecting group for the carboxylic acid functionality. This group is stable under the conditions of many coupling reactions but can be selectively removed later in a synthetic sequence, typically through hydrogenolysis. dokumen.pub This deprotection step reveals the carboxylic acid, which can then participate in further reactions, such as amide bond formation. This strategic use of the benzyl group allows for the sequential and controlled construction of multifaceted molecules.

Table 1: Representative Coupling Reactions with Iodobenzoate Scaffolds
Reaction TypeAryl HalideCoupling PartnerCatalyst System (example)Product TypeYield (example)Reference
Suzuki-MiyauraMethyl 4-iodobenzoatePhenylboronic AcidTbPo-Pd(II)Biphenyl-4-carboxylic acid methyl ester94.6% researchgate.net
Suzuki-Miyaura1-Benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-oneResin-bound Boronic AcidPd(OAc)₂/SPhos4-Biaryl-β-lactam derivative76% rsc.orgrsc.org
Heck CouplingIodobenzene (B50100)StyrenePd(OAc)₂ / Et₃NStilbene>95% acs.org
Nickel-CatalyzedEthyl 4-iodobenzoateBenzylmanganese ChlorideNiCl₂·DMEEthyl 4-benzylbenzoate71% thieme-connect.comuni-muenchen.de

This compound and its derivatives are instrumental in the total synthesis of complex natural products. A notable example is its use in constructing the aromatic core of Calicheamicin γ1I, a potent antitumor antibiotic. scite.airesearchgate.net In this synthesis, a substituted benzyl iodobenzoate derivative serves as a key fragment of the molecule's intricate structure. scite.airesearchgate.net The benzyl group is chosen specifically because it can be removed under mild hydrogenolysis conditions without affecting other sensitive parts of the molecule, a critical consideration in the late stages of a complex synthesis. dokumen.pubgoogle.comresearchgate.net This highlights the strategic advantage of using the benzyl ester over other esters, like the methyl ester, which would require harsher conditions for removal. researchgate.net

Radiolabeling and Imaging Agents

The iodobenzoate scaffold is fundamental to the development of agents for nuclear medicine, where a radioactive isotope of iodine is attached to a targeting molecule for diagnostic imaging or therapy.

A significant application of the iodobenzoate structure is in the synthesis of radio-iodination agents, which are used to label proteins and peptides. duke.edu Direct radioiodination of proteins can lead to instability and loss of the radioisotope in vivo. To overcome this, bifunctional chelating agents or prosthetic groups are used. N-succinimidyl 4-iodobenzoate (SIB) and its derivatives are prominent examples of such prosthetic groups. researchgate.net

One of the most effective agents is N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB). capes.gov.brspringernature.com This molecule is synthesized from a tin precursor, N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate, which is itself built upon a benzoate (B1203000) framework. duke.eduresearchgate.net The SGMIB molecule is first labeled with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) and then conjugated to a protein or peptide via its N-succinimidyl ester group, which reacts with amine groups (like lysine (B10760008) residues) on the biomolecule. researchgate.netresearchgate.net This method provides a stable link between the radioiodine and the protein, preventing premature dehalogenation in the body. nih.gov The presence of the positively charged guanidinomethyl group on [*I]SGMIB helps to ensure that after the labeled protein is internalized and broken down by a target cell, the small, charged, radiolabeled fragments are trapped inside, enhancing the imaging signal or therapeutic effect. researchgate.netresearchgate.net

Radiolabeled molecules, or radiotracers, that bind to specific receptors in the body are vital tools for non-invasively studying disease states with imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.com The iodobenzoate core is a component of several such radiotracers.

While a direct tracer for the Muscarinic M2 receptor based on this compound is not prominently documented, the closely related compound 3-quinuclidinyl-4-iodobenzilate (B1210733) (QNB) has been labeled with Iodine-123 to create [¹²³I]IQNB. nih.gov This tracer has been successfully used with SPECT to image the distribution of muscarinic acetylcholine (B1216132) receptors (which include the M2 subtype) in the human brain, providing insights into conditions like Alzheimer's disease. nih.gov Furthermore, other iodobenzoate esters, such as N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate, have been developed and validated as effective radiotracers for imaging another key enzyme in the cholinergic system, butyrylcholinesterase (BChE), which is also implicated in Alzheimer's disease. researchgate.net These examples demonstrate the utility of the 4-iodobenzoate scaffold in creating radiotracers for imaging crucial components of the central nervous system.

Before a radiolabeled compound can be used for imaging, it must undergo rigorous evaluation both in laboratory settings (in vitro) and in living organisms (in vivo).

In Vitro Evaluation: This stage assesses the fundamental properties of the radiotracer. For protein- and peptide-based agents, this includes confirming their stability in human serum and their ability to bind specifically to their target cells. For example, the stapled peptide [*I]SIB-VIP116, labeled using an iodobenzoate prosthetic group, was evaluated for its binding affinity (IC₅₀) to its target protein MDM2 using a fluorescence polarization assay. The labeled peptide showed high uptake and specificity in SJSA-1 tumor cells. duke.edu

In Vivo Evaluation: This involves studying the biodistribution of the radiolabeled compound in animal models. Researchers inject the tracer and measure its accumulation in various organs and the target tumor over time, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govnih.gov These studies are crucial for determining the tracer's ability to reach its target while clearing from non-target tissues, which is essential for obtaining clear images. For instance, the biodistribution of an anti-HER2 Affibody labeled with ¹²⁵I using a 4-iodobenzoate linker was compared to its ⁹⁹ᵐTc-labeled counterpart in mice with ovarian carcinoma xenografts. snmjournals.org The study found that the radioiodinated Affibody provided more favorable tumor-to-nontumor ratios. snmjournals.org Similarly, studies with [I]SIB-VIP116 in mice with SJSA-1 xenografts showed a peak tumor uptake of 2.19 ± 0.56 %ID/g at 2 hours post-injection and demonstrated good metabolic stability. duke.edu

Table 2: In Vitro and In Vivo Data for Representative Iodobenzoate-Labeled Compounds
CompoundTargetIn Vitro Assay / ResultIn Vivo ModelPeak Tumor Uptake (%ID/g)Tumor-to-Blood RatioReference
[I]SIB-VIP116MDM2IC₅₀ = 6.3 nMSJSA-1 Xenograft Mice2.19 ± 0.56 at 2h0.26 at 2h duke.edu
[¹¹¹In]-ABY-025 AffibodyHER2Specific binding to DU-145 cellsDU-145 Xenograft Mice7.1 ± 0.8 at 6h47 ± 13 at 6h nih.gov
[¹²⁵I]-p-iodobenzoate-ABY-025 AffibodyHER2Specific binding to DU-145 cellsDU-145 Xenograft Mice~4.0 at 6h~1.5 at 6h nih.gov
[¹²⁵I]-His₆-(ZHER2:4)₂ AffibodyHER2Specific binding to SK-OV-3 cellsSK-OV-3 Xenograft Mice2.3 at 4h>1 at 4h snmjournals.org

Table of Mentioned Compounds

Compound Name
This compound
N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB)
N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate
Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate
Calicheamicin γ1I
Methyl 4-iodobenzoate
Suzuki-Miyaura
Heck
N-succinimidyl 4-iodobenzoate (SIB)
3-quinuclidinyl-4-iodobenzilate (QNB)
[¹²³I]IQNB
N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate
[*I]SIB-VIP116
[¹¹¹In]-ABY-025 Affibody
[¹²⁵I]-p-iodobenzoate-ABY-025 Affibody
[¹²⁵I]-His₆-(ZHER2:4)₂ Affibody
[⁹⁹ᵐTc]-His₆-(ZHER2:4)₂ Affibody
1-Benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-one
Ethyl 4-iodobenzoate
Benzylmanganese Chloride
Iodobenzene
Styrene
Phenylboronic Acid

in the Synthesis of Biologically Active Compounds

The utility of this compound as a precursor for biologically significant molecules is primarily linked to the reactivity of its carbon-iodine bond. This bond serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the construction of complex molecular architectures from simpler precursors. wikipedia.orgmdpi.com

Derivatives with Potential Pharmacological Activities

This compound and its close analogs are instrumental in synthesizing novel compounds with therapeutic potential. The biaryl motif, a common feature in many pharmaceuticals, is readily accessed through Suzuki-Miyaura coupling reactions where an aryl iodide, such as this compound, is coupled with an arylboronic acid. nih.govrsc.orgrsc.org This methodology has been applied to generate libraries of compounds for drug discovery, including potential cholesterol absorption inhibitors and agents active against Methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgrsc.org

The Heck reaction provides another avenue for derivatization. In a key step for the synthesis of the anti-asthma drug Singulair™, a related compound, methyl 2-iodobenzoate (B1229623), is coupled with an allylic alcohol, demonstrating the power of this reaction in creating complex pharmaceutical ingredients. rug.nl Similarly, Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been employed using derivatives of this compound. mdpi.com This reaction was used to synthesize Twisted Intercalating Nucleic Acids (TINA), where an intercalating molecule is attached to an oligonucleotide via a linker derived from (S)-1-(4,4'-dimethoxytriphenylmethyloxy)-3-(4-iodo-benzyloxy)-propan-2-ol. nih.gov These modified nucleic acids show remarkable ability to stabilize specific DNA structures like Hoogsteen-type triplexes. nih.gov

The following table summarizes palladium-catalyzed reactions where iodobenzoate esters serve as key starting materials for pharmacologically relevant structures.

Reaction Type Reactants Catalyst System (Example) Product Class Potential Application Reference
Suzuki-MiyauraAryl Iodide (e.g., Methyl 4-iodobenzoate) & Arylboronic AcidPd(dppf)Cl₂ / K₂CO₃Biaryl CompoundsGeneral Pharmaceutical Scaffolds nih.gov
Suzuki-MiyauraImmobilized Boronic Acid & 1-Benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-onePd(PPh₃)₄ / CsF4-Biaryl-β-lactamsCholesterol Absorption Inhibitors, Anti-MRSA rsc.org
Heck ReactionMethyl 2-iodobenzoate & Allylic alcoholPd(OAc)₂ / Et₃NSubstituted KetoneSynthesis of Singulair™ rug.nl
Sonogashira CouplingCPG-supported 3-(4-iodo-benzyloxy)-propan-2-ol derivative & EthynylpyrenePd(PPh₃)₄ / CuITwisted Intercalating Nucleic Acids (TINA)DNA structure stabilization, Diagnostics nih.gov

Intermediates for Natural Product Synthesis (e.g., Calicheamicin γ1I aromatic constituent)

This compound is a superior intermediate for the total synthesis of complex natural products, most notably the aromatic core of Calicheamicin γ1I. Calicheamicin γ1I is a potent antitumor antibiotic with a unique mode of action. nbinno.com Its structure includes a complex aromatic unit, specifically a polysubstituted benzoate.

In the synthesis of this core, researchers have prepared Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. nbinno.comresearchgate.netrsc.org The use of a benzyl ester in this intermediate is a strategic choice over a simpler methyl ester. The benzyl group can be readily removed in a later synthetic step by mild hydrogenation. This deprotection method is orthogonal to many other protecting groups, particularly those used on carbohydrate moieties that are often coupled to the aromatic core in the full natural product synthesis. This avoids harsh conditions like saponification, which could compromise the integrity of the rest of the molecule. nbinno.com The synthesis of this key intermediate begins with readily available materials and elaborates them into the fully substituted aromatic ring, with the benzyl ester providing a crucial advantage for the subsequent steps toward the complete natural product. nbinno.comrsc.org

Applications of this compound in Polymer Chemistry and Materials Science

In materials science, this compound serves as a valuable building block for high-performance polymers and functional materials. Its rigid aromatic core and reactive iodo-group enable its incorporation into a variety of material architectures.

Monomer in Polymerization Processes

While not typically used in chain-growth polymerization, the difunctional nature of this compound makes it a suitable monomer for polycondensation reactions. gdckulgam.edu.inmelscience.com In these step-growth polymerizations, the carbon-iodine bond and the ester group (or the carboxylic acid after hydrolysis) can act as reactive sites.

Palladium-catalyzed cross-coupling reactions are particularly effective for creating all-aromatic polymers. For instance, in a Sonogashira polymerization, a di-iodinated monomer can be reacted with a di-alkyne. A related process uses methyl 4-iodobenzoate as a comonomer with acetylene (B1199291) in a palladium-catalyzed reaction to produce a liquid crystalline polymer. researchgate.net This demonstrates that the 4-iodobenzoate unit can be effectively polymerized through step-growth mechanisms to create rigid-rod polymers, many of which exhibit useful thermal and liquid crystalline properties.

Scaffolds for Functional Materials

The rigid structure of the benzyl benzoate group combined with the versatile reactivity of the iodo-substituent makes this compound an excellent scaffold for a range of functional materials.

Liquid Crystals: The elongated, rigid shape of benzyl benzoate derivatives is a common structural motif in calamitic (rod-shaped) liquid crystals. tubitak.gov.tr The synthesis of these materials often involves Suzuki coupling reactions to link aromatic rings together. For example, methyl 4-iodobenzoate has been coupled with substituted phenylboronic acids to create the central biphenyl (B1667301) core of bent-shaped liquid crystals. beilstein-journals.org The resulting materials exhibit mesophases that are of interest for display technologies and optical sensors. tubitak.gov.trchemrxiv.org

Functional Polymers: this compound can be used to functionalize existing polymers. In one application, macroporous polymer monoliths (PolyHIPEs) made from poly(4-vinylbenzyl chloride-co-divinylbenzene) were post-modified with 4-iodobenzoate. univie.ac.atresearchgate.net This introduced a reactive handle onto the polymer support, which was then used to anchor palladium catalysts for use in Suzuki cross-coupling reactions, showcasing the creation of a functional catalytic material. univie.ac.atresearchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal nodes and organic "linkers" or "struts". wikipedia.org Dicarboxylic acids are common linkers, and the this compound structure is a direct precursor to such linkers. The synthesis of linkers for the highly stable UiO-67 MOF involves the Suzuki coupling of substituted methyl 4-iodobenzoates to form biphenyl-4,4'-dicarboxylic acid derivatives. uio.norsc.org These linkers are then reacted with zirconium salts to build the final porous framework, which has applications in gas storage and catalysis. uio.nogoogle.com

Catalysis and Ligand Design

This compound and its simpler analog, methyl 4-iodobenzoate, play a significant role in the field of catalysis, both as a benchmark substrate for reaction development and as a structural foundation for creating new ligands.

The C-I bond is highly reactive in oxidative addition to palladium(0), the first step in many cross-coupling catalytic cycles. wikipedia.org Consequently, iodobenzoates are frequently used as model substrates to test the efficiency and scope of new catalytic systems for reactions like the Heck, Suzuki, and Sonogashira couplings. rsc.orgacs.orgrsc.org

Beyond its use as a substrate, the 4-iodobenzoate scaffold is a valuable starting point for ligand design. A ligand is a molecule that binds to a metal center, modulating its catalytic activity and selectivity. rsc.org The iodo-group serves as a convenient attachment point for introducing coordinating moieties (e.g., phosphines, N-heterocycles) via cross-coupling reactions. This allows for the synthesis of new, potentially more effective ligands. For example, polymeric phosphine (B1218219) ligands have been developed whose catalytic performance was evaluated using methyl 4-iodobenzoate as the substrate in Negishi and Sonogashira reactions, demonstrating the synergy between the substrate and the development of new catalytic tools. acs.org This approach allows chemists to systematically modify the electronic and steric properties of a ligand by building it upon a common, readily available scaffold like this compound.

Precursors for Ligands in Transition Metal Catalysis

This compound is a valuable synthetic intermediate in the development of custom ligands for transition metal catalysis. Its utility stems from the presence of a carbon-iodine (C–I) bond on the aromatic ring, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures from simpler precursors. The aryl iodide moiety is a favored reaction partner due to its high reactivity in oxidative addition to a low-valent transition metal center, such as Pd(0), which is often the initial step in a catalytic cycle.

The general strategy involves using the this compound scaffold and replacing the iodine atom with a variety of functional groups through cross-coupling. These introduced groups typically contain donor atoms (e.g., phosphorus, nitrogen, oxygen) that can coordinate to a metal center, thereby forming the final ligand. The benzyl ester group can be retained in the final ligand structure or subsequently cleaved if a carboxylic acid functionality is desired. This modular approach allows for the systematic synthesis of a library of ligands with fine-tuned steric and electronic properties. The ability to control these properties is crucial for optimizing the performance of a transition metal catalyst in a specific chemical transformation. nih.gov

Research into palladium-catalyzed cross-coupling reactions demonstrates the versatility of aryl iodides, including structures analogous to this compound, in forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov For instance, studies on ethyl 4-iodobenzoate have shown successful coupling with organoindium reagents in the presence of a palladium catalyst and a suitable ligand to generate 2-aryl-2,3-alkadienoates. researchgate.net Similarly, the coupling of aryl iodides with organosilanols, activated by a base, provides a powerful method for creating new C-C bonds under mild conditions. nih.gov These established methodologies are directly applicable to this compound for the construction of potential ligand frameworks.

A representative transformation is the Suzuki-Miyaura coupling, where an organoboron reagent is coupled with an organohalide. By reacting this compound with a boronic acid containing a phosphine group (a common coordinating group in ligands), a phosphine-functionalized biaryl ligand precursor can be synthesized.

Table 1: Representative Suzuki-Miyaura Coupling for Ligand Synthesis

Reactant 1 Reactant 2 Catalyst Product Description
This compound(4-(diphenylphosphino)phenyl)boronic acidPd(PPh₃)₄Benzyl 4'-(diphenylphosphino)-[1,1'-biphenyl]-4-carboxylateThis reaction creates a biaryl structure incorporating a triphenylphosphine (B44618) moiety, a classic coordinating group for transition metals like palladium, rhodium, and nickel.

Furthermore, the Heck reaction, which couples the aryl iodide with an alkene, can be employed to introduce vinyl groups that can be further functionalized. The Buchwald-Hartwig amination allows for the direct introduction of nitrogen-based functionalities, which are crucial components of many important classes of ligands, such as those used in asymmetric catalysis. acs.org

The research findings below, adapted from studies on similar aryl iodide substrates, illustrate the conditions under which this compound could be functionalized to create ligand precursors. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. researchgate.net

Table 2: Research Findings on Cross-Coupling Reactions of Aryl Iodobenzoates

Substrate Coupling Partner Catalyst System Solvent Yield (%) Reaction Type Reference
Ethyl 4-iodobenzoateOrganoindium reagentPd₂(dba)₃•CHCl₃ / (4-CF₃-C₆H₄)₃P / NaITHF79Palladium-Catalyzed Cross-Coupling researchgate.net
Ethyl 4-iodobenzoateDimethyl(4-methoxyphenyl)silanol[allylPdCl]₂ / dppb / Cs₂CO₃Toluene (B28343)HighHiyama Coupling nih.gov
(E)-1-(t-butyldimethylsilyl)-4-phenyl-1-buten-3-yneVarious Aryl Iodides(Ph₃P)₂PdCl₂ / CuI / KOSiMe₃DMEHighSonogashira-type Coupling nih.gov

This table presents data from reactions with substrates analogous to this compound to demonstrate the synthetic potential.

By leveraging these well-established catalytic methods, this compound serves as an accessible and versatile building block for the rational design and synthesis of novel ligands. The resulting ligands can be applied in various fields of homogeneous catalysis, contributing to the development of more efficient and selective chemical processes. vangemmerenlab.com

Computational Chemistry and Theoretical Studies of Benzyl 4 Iodobenzoate

Quantum Mechanical Calculations

Quantum mechanical (QM) methods are employed to model the electronic structure and energy of Benzyl (B1604629) 4-iodobenzoate (B1621894). These calculations provide a foundational understanding of the molecule's geometry, stability, and intrinsic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of organic compounds. nih.govchemrxiv.org For Benzyl 4-iodobenzoate, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), would be used to fully optimize the molecule's three-dimensional structure and to derive the properties discussed in the following sections. nih.govchemrxiv.org

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values.

For this compound, an MEP analysis would reveal several key features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are associated with high electron density and are susceptible to electrophilic attack. These would be concentrated on the highly electronegative oxygen atoms of the carbonyl group in the ester linkage.

Positive Potential (Blue): Regions of positive potential are electron-deficient and are sites for nucleophilic attack. A significant feature for iodo-aromatic compounds is the presence of an electropositive region on the outermost portion of the iodine atom, directly along the C-I bond axis. wikipedia.org This region is known as a sigma-hole (σ-hole) and allows the iodine atom to act as a halogen-bond donor. wikipedia.orgthegoodscentscompany.com The hydrogen atoms of the aromatic rings would also show a positive potential.

Neutral Potential (Green): The carbon backbone and parts of the aromatic rings would exhibit a more neutral potential.

These insights are critical for understanding non-covalent interactions, such as halogen bonding, which can play a significant role in crystal engineering and molecular recognition.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Carbonyl Oxygen Atoms Highly Negative (Electron-Rich) Site for electrophilic attack; Hydrogen bond acceptor
Iodine Atom (along C-I axis) Positive (σ-hole) Site for nucleophilic attack; Halogen bond donor
Aromatic Ring π-system Negative (above/below plane) Interaction with electrophiles

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. echemi.com

In this compound, the FMOs would likely be distributed as follows:

HOMO: The highest occupied molecular orbital is expected to be localized primarily on the iodo-phenyl moiety, with significant contributions from the p-orbitals of the iodine atom and the π-system of the aromatic ring. This region acts as the primary electron donor.

LUMO: The lowest unoccupied molecular orbital is anticipated to be centered on the ester group and the attached benzyl ring, which serve as the electron-accepting part of the molecule.

The energy gap between these orbitals dictates the molecule's electronic transitions and its susceptibility to react. A quantitative DFT calculation would provide the precise energy values for these orbitals.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

Orbital Predicted Location of Electron Density Role in Chemical Reactions
HOMO Iodinated phenyl ring, Iodine atom Electron Donor (Nucleophile)
LUMO Benzoate (B1203000) ester group, Benzyl ring Electron Acceptor (Electrophile)

| HOMO-LUMO Gap (ΔE) | Moderate to High | Indicator of chemical stability and reactivity |

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.

Fukui functions are local reactivity descriptors that indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are calculated from the change in electron density when an electron is added to or removed from the system. While specific values for this compound are not available in the literature, a theoretical study would pinpoint the reactivity of individual atomic sites, likely confirming that the carbonyl carbon is a primary electrophilic site and the region around the iodine and the ortho/meta positions of the rings are key nucleophilic sites.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique is typically applied to large systems, such as proteins or polymers, or to molecules in a solvent to understand their conformational changes, stability, and interactions with their environment. wikipedia.org

For a relatively small molecule like this compound, MD simulations are not commonly performed on the isolated molecule. Instead, they would be highly valuable for studying its behavior in a specific context, for example:

Interaction with a Biological Target: Simulating the this compound molecule within the active site of a protein could reveal the stability of its binding, key intermolecular interactions (like hydrogen or halogen bonds), and the dynamic nature of the complex over time. wikipedia.org

Behavior in Solution: MD simulations can model how the molecule interacts with solvent molecules, providing insights into its solubility and aggregation properties.

For compounds being considered for pharmaceutical development, it is crucial to assess their "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to evaluate if a chemical compound is likely to be an orally active drug in humans. ambeed.com The rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Based on computed properties for this compound, we can analyze its compliance with Lipinski's Rule of Five.

Table 3: Lipinski's Rule of Five Analysis for this compound

Parameter Value Rule (for Oral Bioavailability) Compliance
Molecular Weight (MW) 338.14 g/mol ≤ 500 Da Yes
LogP (XLogP3) 4.6 ≤ 5 Yes
Hydrogen Bond Donors 0 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes

| Violations | 0 | - | - |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses physicochemical properties that are favorable for development as an orally administered drug. Other relevant computed parameters include the Topological Polar Surface Area (TPSA), which is 26.3 Ų, and the number of rotatable bonds, which is 4. These values are also within the typical ranges for orally bioavailable drugs.

Density Functional Theory (DFT) Studies

Molecular Docking Studies and Receptor Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bepls.com This method is instrumental in drug discovery for forecasting the interaction between a small molecule (ligand) and a protein's binding site. plos.org For this compound, molecular docking studies would elucidate how its structural features—the benzyl group, the ester linkage, and the iodinated phenyl ring—contribute to its binding with potential biological targets. Such studies analyze the intermolecular interactions that stabilize the ligand-receptor complex, including hydrogen bonding, hydrophobic interactions, and halogen bonding. plos.orgunina.it

Binding Affinity Prediction

Binding affinity quantifies the strength of the interaction between a ligand and its receptor, commonly expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value. unina.it Computational methods predict this affinity by calculating a docking score, which estimates the free energy of binding. A lower score typically indicates a more favorable binding interaction. While specific binding affinity data for this compound against a particular receptor is not detailed in the available literature, the prediction process would involve placing the molecule into the active site of a target protein. The scoring function would then evaluate the fit, considering factors like electrostatic compatibility and the sum of intermolecular forces. arxiv.org The process relies on comparing the predicted energy of the bound protein-ligand complex to the unbound components. arxiv.org High lipophilicity, a characteristic enhanced by the benzene (B151609) and iodobenzene (B50100) rings, is often required for potent affinity to the hydrophobic grooves of anti-apoptotic proteins, for example. nih.gov

Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The specific interactions between a ligand and a receptor determine the stability and specificity of the binding. unina.it For this compound, several types of interactions are predicted based on its chemical structure.

Hydrogen Bonding: The carbonyl oxygen of the ester group in this compound can act as a hydrogen bond acceptor. unina.it In a receptor's binding pocket, this group could interact with hydrogen bond donor residues, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, lysine (B10760008), or serine. nih.govnih.gov The free energy for hydrogen bonding can range from -12 to -20 kJ/mol, and binding affinities can increase by an order of magnitude for each hydrogen bond formed. unina.it

Hydrophobic and π-π Stacking Interactions: The two aromatic rings (the benzyl ring and the 4-iodophenyl ring) provide large, nonpolar surfaces capable of engaging in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine. plos.orgnih.gov Additionally, these aromatic rings can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex. nih.govnih.gov

Halogen Bonding: The iodine atom on the phenyl ring is a key feature that can participate in halogen bonding, a directional non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in the receptor). researchgate.netnih.gov This is discussed in more detail in section 5.4.

Structural Feature of this compoundPotential Interaction TypePotential Interacting Receptor Residues
Ester Carbonyl OxygenHydrogen Bond AcceptorArginine (Arg), Lysine (Lys), Serine (Ser), Tyrosine (Tyr)
Benzyl and Iodophenyl RingsHydrophobic InteractionsLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)
Benzyl and Iodophenyl Ringsπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Iodine AtomHalogen BondingCarbonyl Oxygen (Backbone), Aspartate (Asp), Glutamate (Glu)

Target Identification and Validation

Target identification is the initial step in drug discovery, where a biological molecule, typically a protein or nucleic acid, is identified as having a potential role in a disease that can be therapeutically modulated. biobide.combioagilytix.com Following identification, target validation confirms the relevance of the target to the disease process using in vitro and in vivo models. bioagilytix.com Drug targets with supporting human genetic evidence are twice as likely to lead to approved drugs. nih.gov

While this compound has not been identified as a specific inhibitor for a validated target in the provided literature, its structural motifs are present in compounds designed for various targets. For instance, it has been used as a synthetic precursor for molecules targeting DNA repair proteins like alkylguanine-DNA alkyltransferase (AGT) and for developing selective SIRT5 inhibitors. nih.govnih.gov This implies that the core structure of this compound is compatible with binding pockets of enzymes and receptors, making it a relevant scaffold for fragment-based drug design and lead optimization. biobide.com

Correlation with In Vitro and In Vivo Biological Data

A critical step in validating computational models is to establish a strong in vitro-in vivo correlation (IVIVC). farmaciajournal.com This involves comparing the predicted binding affinities and interaction modes from molecular docking with experimentally determined biological activity from in vitro assays (e.g., enzyme inhibition assays) and in vivo studies (e.g., efficacy in animal models). farmaciajournal.comsnmjournals.org A successful correlation confirms that the computational model is a reliable surrogate for predicting real-world biological outcomes. farmaciajournal.com For example, a study on an Affibody-based conjugate demonstrated that its high binding affinity measured in vitro translated to efficient and specific tumor uptake in vivo, which was clearly visualized in imaging studies. snmjournals.orgpsu.edu

For this compound, a direct correlation cannot be established without specific computational predictions and corresponding experimental biological data. However, any theoretical docking study would require subsequent validation through in vitro assays to measure its actual potency and selectivity against the identified target, followed by in vivo experiments to assess its therapeutic potential. nih.govsnmjournals.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, and the energy associated with these arrangements. libretexts.org The relationship between these conformations and their potential energy is visualized on an energy landscape, where stable, low-energy conformations correspond to valleys and high-energy transition states correspond to peaks. nih.govyoutube.com

For this compound, the primary rotatable bonds that define its conformational space are the C-C bond between the benzyl group and the ester oxygen, and the C-O bond of the ester. Rotation around these bonds leads to different three-dimensional structures, or conformers.

Staggered vs. Eclipsed Conformations: Similar to simple alkanes like ethane (B1197151) and butane, the rotation around the single bonds in this compound will lead to staggered (lower energy) and eclipsed (higher energy) conformations. youtube.comyoutube.com The most stable conformer (the global minimum on the energy landscape) will be the one that minimizes steric hindrance between the bulky groups—the benzyl ring and the iodophenyl ring. youtube.com

Energy Landscape: The potential energy diagram for this compound would plot the potential energy against the dihedral angles of the rotatable bonds. The lowest energy state would likely be an "anti" conformation where the two large aromatic rings are positioned as far apart as possible. youtube.com Other local minima, known as "gauche" conformations, may exist where the rings are adjacent but not eclipsing. youtube.com The highest energy states would be the "syn" or fully eclipsed conformations, where the large groups directly overlap, causing significant steric and torsional strain. youtube.comyoutube.com Understanding this landscape is crucial, as the biologically active conformation that binds to a receptor may not necessarily be the lowest energy conformer in solution. nih.gov

Theoretical Studies of Halogen Bonding Interactions

Halogen bonding (XB) is a non-covalent interaction where an electrophilic region on a covalently bonded halogen atom (the XB donor) is attracted to a Lewis base (the XB acceptor). researchgate.netnih.gov This electrophilic region, known as a "σ-hole," is a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond. nih.gov

In this compound, the iodine atom is covalently bonded to a carbon atom of the phenyl ring. The electron-withdrawing nature of the aromatic ring makes the iodine atom an effective halogen bond donor. Theoretical studies, such as those using Density Functional Theory (DFT), are used to predict and analyze the strength and geometry of these interactions. scholaris.ca

Studies on structurally similar molecules, such as 4-iodobenzonitrile, provide insight into the nature of these bonds. nih.gov In the crystal structure of 4-iodobenzonitrile, molecules are linked into chains via C≡N···I halogen bonds. nih.gov High-pressure experiments show this halogen bond is highly robust, compressing significantly less than other intermolecular interactions like π-stacking, indicating its strength and importance in directing the crystal packing. nih.gov The C-I···N angle in these interactions is typically close to 180°, highlighting the high directionality of the halogen bond, a key feature for rational drug design. nih.gov

Properties of Halogen Bonds in a Related System (4-iodobenzonitrile)
ParameterValue at Ambient PressureValue at 5.0 GPaReference
I···N Bond Length3.168(4) Å2.840(1) Å nih.gov
C-I···N Bond Angle~180° (linear)Not specified, but directionality is a key feature nih.govnih.gov
Relative CompressibilityLess compressible than π-π contactsDemonstrates robustness nih.gov

Theoretical calculations would model the interaction of the iodine atom in this compound with various Lewis bases (e.g., carbonyls, amines) found in biological receptors. These studies would quantify the interaction energy and optimal geometry, providing a basis for designing molecules with enhanced binding affinity and specificity through the strategic use of halogen bonding. researchgate.netscholaris.ca

Type-I and Type-II Halogen Bonds

Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, attracting a nucleophile. encyclopedia.pub The anisotropic distribution of electron density on a covalently bonded halogen atom, which creates a region of positive electrostatic potential known as a σ-hole, is the basis for this interaction. encyclopedia.pubcore.ac.uk In the context of iodinated compounds like this compound, the interactions between iodine atoms are categorized into two main geometries: Type-I and Type-II. encyclopedia.pub

The distinction between these two types is based on the angles (θ1 and θ2) between the C–I covalent bond and the I···I interhalogen contact.

Type-I Interaction: This is a geometry-based contact characterized by symmetric angles (θ1 ≈ θ2). It is generally considered to arise from minimizing repulsion and meeting close-packing requirements in the crystal lattice rather than a specific attractive force. encyclopedia.pubnih.gov

Type-II Interaction: This interaction is considered a true halogen bond. It is defined by a distinct geometry where one angle (θ1) is close to 180° and the other (θ2) is around 90°. This arrangement allows for the interaction between the electrophilic σ-hole of one iodine atom and the nucleophilic equatorial belt of the other. encyclopedia.pubnih.gov

Studies on related molecular salts containing the 4-iodobenzoate anion, such as (RS)-1-phenylethan-1-aminium 4-iodobenzoate, have shown the presence of Type-II ladder systems in their crystal structures. iucr.org Similarly, research on cocrystals involving iodobenzoic acid has demonstrated that iodine atoms can participate in Type-II I···I contacts. acs.org In these structures, the specific geometry of the Type-II interaction plays a crucial role in the supramolecular assembly. acs.org Computational analyses of metalloporphyrins with 4-iodobenzoate ligands also confirm that the halogen atoms can engage in either Type-I or Type-II interactions depending on their electronic environment. researchgate.net

Table 1: Geometric Distinction Between Type-I and Type-II Halogen Bonds encyclopedia.pub
Interaction TypeDescriptionAngle (θ1)Angle (θ2)Nature of Interaction
Type-ISymmetrical contact≈ θ2≈ θ1Geometry-based, close-packing
Type-IIBent to linear contact≈ 180°≈ 90°Attractive (σ-hole interaction)

Influence of Substituents on Halogen Bonding

The strength and nature of halogen bonding are significantly influenced by the substituents attached to the aromatic ring. chemistryviews.org Quantum chemical calculations on substituted iodobenzene derivatives reveal that the electronic properties of the substituent directly modulate the electrostatic potential of the σ-hole on the iodine atom. nih.gov

Electron-withdrawing groups (EWGs) tend to deepen the σ-hole, making the iodine atom a stronger halogen bond donor and thus strengthening the interaction. chemistryviews.orgnih.gov Conversely, electron-donating groups (EDGs) weaken the halogen bond by making the σ-hole less positive. chemistryviews.org Studies have shown this trend holds for various substituents, where groups like -NO2 and -CN enhance the bond, while groups like -NH2 and -CH3 diminish it. chemistryviews.orgnih.gov

In this compound, the key substituent on the iodobenzene ring is the benzyl ester group (-COOBn). The carboxylate group itself is electron-withdrawing, which would be expected to enhance the σ-hole on the iodine atom at the para position. The strength of this effect can be compared with other substituents. For instance, computational studies on iodobenzene interacting with ammonia (B1221849) have quantified the change in bond strength with different substituents. nih.gov The position of the substituent also matters; the effect is typically most pronounced from the ortho position, followed by meta and para. chemistryviews.orgnih.gov However, fluorination of an iodo-benzoic acid aryl ring has been shown to shorten the halogen bond distance, indicating a strengthening of the interaction. nih.gov

Table 2: Influence of Substituent Type on Halogen Bond Strength in Iodobenzene Derivatives chemistryviews.orgnih.govjyu.fi
Substituent TypeElectronic EffectImpact on σ-holeEffect on Halogen Bond StrengthExample Substituents
Electron-Withdrawing Group (EWG)Removes electron density from the ringDeepens (more positive)Strengthens-NO₂, -CN, -COH
Electron-Donating Group (EDG)Adds electron density to the ringWeakens (less positive)Weakens-NH₂, -OCH₃, -CH₃

These theoretical findings are crucial for crystal engineering, as they allow for the rational design of supramolecular structures by tuning the strength and directionality of halogen bonds through strategic selection of substituents. nih.gov

Crystallographic and Supramolecular Studies of Benzyl 4 Iodobenzoate and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a premier technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides detailed information on molecular conformation, bond lengths, bond angles, and the intermolecular interactions that govern crystal packing.

Molecular Conformation in the Solid State

The molecular structure of Benzyl (B1604629) 4-iodobenzoate (B1621894) consists of a 4-iodophenyl group linked to a benzyl group via an ester functional group. Based on structural data from analogous compounds, the iodobenzoate moiety is expected to be largely planar. The conformational flexibility of the molecule arises primarily from rotation around the ester's C-O-C and O-CH₂ bonds. In the solid state, the molecule would adopt a conformation that optimizes packing efficiency and maximizes favorable intermolecular interactions. Studies on related benzyl esters show that the benzyl group often orients itself to facilitate interactions such as C-H···π stacking. iucr.org

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is directed by a combination of weak intermolecular forces. In the case of Benzyl 4-iodobenzoate, the packing is expected to be significantly influenced by halogen bonding and weak hydrogen bonds, leading to a highly ordered supramolecular structure. The crystal packing in related 4-halobenzoate salts often involves the formation of distinct layers or aggregates. iucr.orgresearchgate.net For instance, the crystal structure of 1-methylpiperazinium 4-iodobenzoate is composed of organic layers formed by strong N-H···O hydrogen bonds, which are then linked into a three-dimensional network through C-I···N halogen bonding and other weak interactions. iucr.orgnih.gov

A pertinent example for understanding the packing of the 4-iodobenzoate moiety is the salt (RS)-1-phenylethan-1-aminium 4-iodobenzoate. Its crystallographic data, as detailed in the table below, provides insight into the typical unit cell dimensions and packing arrangements for this class of compounds.

Crystallographic Data for (RS)-1-Phenylethan-1-aminium 4-iodobenzoate crystallography.net
ParameterValue
Chemical FormulaC₁₅H₁₆INO₂
Crystal SystemMonoclinic
Space GroupP 1 2₁/n 1
a (Å)9.7224(5)
b (Å)6.0571(3)
c (Å)24.8767(12)
α (°)90
β (°)99.527(2)
γ (°)90
Volume (ų)1444.77(12)
Temperature (K)173

Supramolecular Architectures and Synthons

Supramolecular synthons are robust and predictable non-covalent interaction patterns that guide the assembly of molecules into larger, ordered architectures. For this compound, the key synthons involve hydrogen and halogen bonds.

Hydrogen Bonding Networks (e.g., N-H⋯O, O-H⋯O, C-H⋯π)

While this compound lacks classical hydrogen bond donors like N-H or O-H, it can participate in weaker, yet structurally significant, hydrogen bonds. nih.gov The aromatic and methylene (B1212753) protons can act as weak donors in C-H···O and C-H···π interactions. iucr.org

C-H···O Interactions: The carbonyl oxygen of the ester group is a competent hydrogen bond acceptor. It can interact with C-H donors from the benzyl and iodophenyl rings of adjacent molecules, contributing to the cohesion of the crystal lattice.

C-H···π Interactions: These interactions are common in structures containing benzyl groups. iucr.org The electron-rich π systems of the aromatic rings can act as acceptors for C-H donors, often from the benzylic methylene group (CH₂), leading to specific packing motifs like herringbone or offset stacked arrangements. rsc.orgnih.gov

Halogen Bonding Interactions (e.g., I⋯I, C-O⋯Cl)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). anu.edu.au The iodine atom in this compound, being large and polarizable, is an excellent halogen bond donor.

C-I···O Interactions: The most probable halogen bond in the crystal structure of this compound is an interaction between the iodine atom of one molecule and the carbonyl oxygen of another. This type of interaction is a well-established synthon in crystal engineering. rsc.org

C-I···π Interactions: The iodine atom can also interact with the electron-rich π-face of an aromatic ring on a neighboring molecule. researchgate.net Studies on copper(II) 4-iodobenzoate paddlewheel complexes have demonstrated the persistence of C–I⋯π halogen-bonded motifs that direct the formation of layered structures.

I···I Interactions: Type II I···I contacts, where the C-I bonds are roughly perpendicular, are also a possibility and have been observed in related structures, such as binuclear zinc(II) 2-iodobenzoate (B1229623) complexes.

Common Intermolecular Interactions and Synthons
Interaction TypeDescriptionTypical Geometry
C-H···OWeak hydrogen bond between a C-H donor and a carbonyl oxygen acceptor.H···O distance: ~2.2-2.8 Å
C-H···πInteraction between a C-H donor and the face of an aromatic ring.H···centroid distance: ~2.5-3.0 Å
C-I···OHalogen bond between an iodine donor and an oxygen acceptor.I···O distance: ~2.8-3.3 Å; C-I···O angle: ~160-180°
C-I···πHalogen bond between an iodine donor and an aromatic π-system. researchgate.netI···centroid distance: ~3.3-3.8 Å

Influence of Chiral Centers on Supramolecular Assembly

Introducing a chiral center into a molecular system can have a profound impact on its crystal packing and supramolecular architecture. While this compound is achiral, the crystal structure of the salt (RS)-1-phenylethan-1-aminium 4-iodobenzoate provides an excellent case study. crystallography.net In this structure, the cation is chiral, and it is present as a racemate (a 1:1 mixture of R and S enantiomers).

The primary interactions in this salt are the strong charge-assisted N⁺-H···O⁻ hydrogen bonds between the ammonium (B1175870) cation and the carboxylate anion. The presence of both enantiomers of the cation allows for the formation of a centrosymmetric hydrogen-bonded motif. Specifically, the ions assemble into a "type II ladder" system, which is propagated by a crystallographic center of inversion. This demonstrates that even in a racemic mixture, the chirality of the components dictates a specific and predictable supramolecular synthon, preventing the formation of chiral space groups and instead favoring a centrosymmetric arrangement that accommodates both mirror-image forms. crystallography.net

Co-crystallization Studies

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid materials. researchgate.net While specific co-crystallization studies focusing solely on this compound are not extensively documented in the surveyed literature, a wealth of information can be derived from studies on its parent compound, 4-iodobenzoic acid, and the corresponding 4-iodobenzoate anion. These studies provide critical insights into the supramolecular synthons the 4-iodobenzoate moiety is likely to form.

Research has demonstrated that iodobenzoic acids readily form molecular salts or co-crystals with various organic molecules, particularly organic amines and pyridine (B92270) derivatives. These multi-component crystals are held together by a hierarchy of intermolecular interactions, primarily strong hydrogen bonds and, in many cases, supplementary halogen bonds.

A prominent example is the formation of ammonium carboxylate salts. The co-crystallization of m-iodobenzoic acid with benzylammonium and various (pyridylmethyl)ammonium cations has been investigated. rsc.org In the case of (benzylammonium)·(m-iodobenzoate), the crystal structure is stabilized by both charge-assisted N-H···O hydrogen bonds and I···I halogen bonds. rsc.org Similarly, studies on the salts of chiral amines, such as (R)-1-phenylethylammonium with m-iodobenzoate, reveal the formation of robust one-dimensional hydrogen-bonded columns. acs.org The geometry of these columns (either centrosymmetric or non-centrosymmetric) is dependent on the chirality of the amine component. acs.org

In another example, 4-iodobenzoic acid was co-crystallized with 4-((pyridin-4-yl)methylthio)pyridine. researchgate.net The resulting structure is assembled through a strong O–H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen atom, with a donor-acceptor distance of 2.644(2) Å, leading to a two-dimensional supramolecular network. researchgate.net The investigation of ornidazole (B1677491) and 4-iodobenzoic acid showed the formation of a eutectic, a borderline case that highlights the subtle energetic balance that can also lead to co-crystal formation under different conditions. ias.ac.in

These studies collectively show that the carboxylate group of the iodobenzoate moiety is a reliable hydrogen bond acceptor, while the iodine atom can act as a halogen bond donor, making it a versatile component for building complex supramolecular architectures.

Iodobenzoic Acid DerivativeCo-formerPrimary Supramolecular SynthonResulting AssemblyReference
m-Iodobenzoic AcidBenzylammoniumCharge-assisted N-H···O Hydrogen Bond, I···I Halogen BondSheet structure rsc.org
m-Iodobenzoic Acid(R)-1-PhenylethylammoniumCharge-assisted N-H···O Hydrogen Bond1D non-centrosymmetric column acs.org
4-Iodobenzoic Acid4-((pyridin-4-yl)methylthio)pyridineO–H···N Hydrogen Bond2D supramolecular aggregation researchgate.net
4-Iodobenzoic AcidOrnidazoleEutectic formation (potential for co-crystal)Eutectic ias.ac.in

Crystal Engineering Principles

Crystal engineering is the rational design and synthesis of solid-state structures by controlling intermolecular interactions. iucr.org The crystalline architecture of this compound and its derivatives is dictated by a combination of non-covalent forces, with hydrogen and halogen bonds being the most influential. The interplay of these interactions exemplifies key principles of supramolecular chemistry.

Hydrogen Bonding: Hydrogen bonds are the most common and directional interactions used in crystal engineering. iucr.org In the context of iodobenzoate derivatives, charge-assisted N⁺—H···O⁻ hydrogen bonds are particularly robust synthons found in ammonium carboxylate salts. acs.orgiucr.org These interactions are primary drivers for the assembly of molecules into well-defined one- or two-dimensional patterns like chains and sheets. acs.org For instance, in the crystal structure of a related compound, benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate, strong N-H···O hydrogen bonds are observed, which link molecules related by a 2₁ screw axis to form hydrogen-bonded zigzag chains. ijcce.ac.ir

Halogen Bonding: The iodine atom in the 4-iodobenzoate moiety is a potent halogen bond donor due to the presence of an electropositive region known as a σ-hole on its outer surface. mdpi.com This allows it to form directional interactions with nucleophiles like oxygen, nitrogen, or π-systems. mdpi.comrsc.org In the crystal structures of iodobenzoate salts and co-crystals, various types of halogen bonds are observed, including I···I, I···O, and I···N contacts. rsc.orgmdpi.com While generally weaker than the primary hydrogen bonds, these halogen bonds are crucial for linking lower-dimensional hydrogen-bonded motifs into stable three-dimensional frameworks. iucr.orgiucr.org For example, in the structure of (benzylammonium)·(m-iodobenzoate), I···I halogen bonds connect the hydrogen-bonded sheets. rsc.org

Intermolecular Contact Contributions for Benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate ijcce.ac.ir
Intermolecular ContactContribution (%)
H···H51.3%
O···H / H···O19.6%
C···H / H···C10.3%
Br···H / H···Br9.4%
S···H / H···S2.8%
Br···C / C···Br1.6%

Advanced Spectroscopic and Analytical Characterization Techniques for Benzyl 4 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Benzyl (B1604629) 4-iodobenzoate (B1621894) is anticipated to display distinct signals corresponding to the protons of the benzyl group and the 4-iodobenzoyl moiety. The aromatic region would feature signals for nine protons in total. The five protons of the benzyl group's phenyl ring would likely appear as a multiplet, while the four protons on the 4-iodobenzoate ring are expected to present as two distinct doublets due to their chemical and magnetic non-equivalence. A key feature would be the singlet corresponding to the two benzylic protons (-CH₂-), which are shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl 4-iodobenzoate

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.85Doublet (d)2HAromatic Protons (ortho to C=O)
~7.80Doublet (d)2HAromatic Protons (ortho to I)
~7.45 - 7.30Multiplet (m)5HBenzyl Phenyl Protons
~5.35Singlet (s)2HBenzylic Protons (-CH₂-)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct signals are expected: seven for the aromatic carbons and one each for the carbonyl and benzylic carbons. The carbonyl carbon of the ester group is typically found significantly downfield. The carbon atom bonded to the iodine (C-I) would be observed at a characteristic upfield position compared to the other aromatic carbons due to the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165.5Carbonyl Carbon (C=O)
~137.8Aromatic Carbons (C-H)
~135.5Aromatic Carbon (quaternary, C-CH₂)
~131.2Aromatic Carbons (C-H)
~129.5Aromatic Carbon (quaternary, C-COO)
~128.6 - 128.2Aromatic Carbons (C-H, benzyl)
~101.0Aromatic Carbon (C-I)
~67.2Benzylic Carbon (-CH₂-)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₄H₁₁IO₂), the calculated molecular weight is approximately 338.14 g/mol . The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Expected fragmentation would involve the cleavage of the ester bond, leading to characteristic fragments such as the benzoyl cation ([C₇H₄IO]⁺) and the benzyl cation ([C₇H₇]⁺).

Table 3: Predicted Mass Spectrometry Data for this compound

m/zAssignment
~338Molecular Ion [M]⁺
~231[M - C₇H₇]⁺ (Loss of benzyl group)
~107[M - C₇H₄IO]⁺ (Loss of iodobenzoyl group)
~91[C₇H₇]⁺ (Benzyl cation)

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. uva.nl This hyphenated technique is invaluable for assessing the purity of this compound samples. The liquid chromatograph would separate the target compound from any starting materials (e.g., 4-iodobenzoic acid, benzyl alcohol), byproducts, or other impurities. uva.nl The mass spectrometer then provides molecular weight confirmation for the main peak, verifying its identity as this compound, and can help in identifying the structures of any separated impurities.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other key signals would include those for the aromatic C=C bonds, C-H bonds, and the C-O bonds of the ester group. The C-I stretch typically appears in the far-infrared region and may not be observed on standard mid-IR spectrometers.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)Vibration TypeAssignment
~3100 - 3000C-H StretchAromatic C-H
~1720C=O StretchEster Carbonyl
~1600, ~1450C=C StretchAromatic Rings
~1270, ~1100C-O StretchEster C-O bonds

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, oxygen) that constitute a compound. This technique provides a fundamental check of a sample's purity and confirms that its empirical formula matches the theoretical composition. For this compound, with the molecular formula C₁₄H₁₁IO₂, the theoretical elemental composition can be calculated precisely.

**Table 5: Calculated Elemental Analysis for this compound (C₁₄H₁₁IO₂) **

ElementTheoretical Mass %
Carbon (C)49.73%
Hydrogen (H)3.28%
Iodine (I)37.53%
Oxygen (O)9.46%

Chromatographic Methods for Purity and Analysis of this compound

Chromatographic techniques are indispensable for the analysis and purification of this compound, ensuring its purity and confirming its identity. These methods separate the compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC), gas chromatography (GC), and column chromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a polar solvent mixture.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively nonpolar ester, is well-retained on the C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution and timely elution of the compound. acs.org To improve peak shape and resolution, especially for acidic or basic impurities, modifiers such as formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase. chromatographyonline.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the benzyl and benzoate (B1203000) moieties provide strong chromophores, making the compound easily detectable at wavelengths typically around 214 to 254 nm. chromatographyonline.comacs.org HPLC methods can be developed for the simultaneous determination of iodinated aromatic compounds, often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity. nih.gov

Table 1: Representative RP-HPLC Method Parameters for Analysis of Aromatic Esters

Parameter Condition
Column C18 (Reversed-Phase), 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% to 70% B over 25 minutes chromatographyonline.com
Flow Rate 1.0 mL/min chromatographyonline.com
Temperature 40 °C chromatographyonline.com
Detection UV at 214 nm chromatographyonline.com

| Injection Volume | 1 µL chromatographyonline.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a premier method for the analysis of volatile and semi-volatile compounds. chromatographyonline.com this compound, due to its molecular weight, is considered a semi-volatile compound and is amenable to GC analysis. The technique is highly selective for halogenated organic compounds. nih.gov

For analysis, a sample of this compound is dissolved in a volatile organic solvent and injected into the GC system. epa.gov The GC is equipped with a capillary column, typically with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., DB-5 or HP-5MS). mdpi.com The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature program is used, where the column oven temperature is gradually increased to facilitate the separation of compounds with different volatilities. d-nb.info

The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. This is particularly useful for confirming the structure of this compound and distinguishing it from related impurities. Detectors specific for halogens, such as an electron-capture detector (ECD) or a halogen-specific detector (XSD), can also be used for enhanced sensitivity towards iodinated compounds. chromatographyonline.comnih.govusgs.gov

Table 2: Representative GC-MS Method Parameters for Analysis of Benzyl Esters and Halogenated Aromatics

Parameter Condition
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film mdpi.com
Carrier Gas Helium, constant flow at 1.2 mL/min d-nb.info
Injector Temp. 280 °C d-nb.info
Oven Program 60 °C (1 min hold), then ramp at 10 °C/min to 300 °C (5 min hold) d-nb.info
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI), 70 eV mdpi.com

| Mass Range | 50-600 m/z d-nb.info |

Column Chromatography

Column chromatography is a fundamental and widely used preparative technique for the purification of organic compounds, and it is essential following the synthesis of this compound. vulcanchem.com The method involves packing a glass column with a stationary phase, most commonly silica gel, and passing a liquid mobile phase, or eluent, through the column. uva.nl

The crude reaction mixture containing this compound is loaded onto the top of the silica gel column. An eluent, typically a mixture of a non-polar solvent (like hexane, pentane, or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297), diethyl ether, or dichloromethane), is then passed through the column. rochester.educommonorganicchemistry.com The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase.

Since silica gel is polar, non-polar compounds travel faster, while more polar compounds are retained longer. By carefully selecting the solvent system, this compound can be effectively separated from more polar or less polar impurities. The polarity of the eluent is often gradually increased (gradient elution) to first elute non-polar byproducts and then the desired product. Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure compound. Several solvent systems have been successfully used for the purification of structurally related iodo- and benzyl- esters. uva.nlambeed.comuva.nlrsc.org

Table 3: Common Eluent Systems for Column Chromatography Purification of Related Aromatic Esters and Iodides on Silica Gel

Compound Type Eluent System (v/v) Source
Vinyl 4-iodobenzoate Petroleum Ether / Ethyl Acetate (98:2) uva.nl
Ethyl 4-iodobenzoate n-hexane / ethyl acetate (6:1 to 2:1) ambeed.com
N,N-dibenzyl bromoaniline Pentane / Dichloromethane (20:1 to 4:1) uva.nl

Future Directions and Emerging Research Avenues for Benzyl 4 Iodobenzoate

Catalyst Development for Benzyl (B1604629) 4-iodobenzoate (B1621894) Transformations

The transformation of benzyl 4-iodobenzoate is dominated by transition metal-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds. The iodine atom serves as an excellent leaving group in these reactions. Future research will likely focus on creating more robust, efficient, and selective catalysts.

Palladium-based catalysts are central to the functionalization of aryl iodides like this compound. researchgate.netnih.gov Reactions such as Suzuki-Miyaura, Negishi, and Hiyama couplings are commonly employed to form biaryl structures or introduce alkyl groups. researchgate.netvulcanchem.comrsc.orguni-muenchen.de For instance, the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids is a powerful tool for creating aryl-aryl bonds. vulcanchem.com Similarly, Negishi coupling utilizes organozinc reagents, and Hiyama coupling involves organosilanes. rsc.orguni-muenchen.de

Challenges remain, including the need for catalysts that can overcome the steric bulk of the iodine atom at the para-position, which can sometimes hinder reactions. vulcanchem.com The development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium could lead to catalysts with improved activity and stability, allowing for lower catalyst loadings and milder reaction conditions. Research into palladium nanoparticle catalysts, which can offer a large active surface area, also presents a promising avenue for enhancing reaction rates and efficiency. nih.gov Furthermore, exploring catalysts based on more abundant and less expensive metals like nickel or iron as alternatives to palladium is a key area of future development. uni-muenchen.de

Coupling ReactionCatalyst SystemCoupling PartnerKey Findings & Future Scope
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / K₂CO₃Phenylboronic acidEnables aryl-aryl bond formation; future work aims to optimize catalysts for sterically hindered substrates. vulcanchem.comvulcanchem.com
Negishi Coupling Pd(OAc)₂ / S-PhosOrganozinc reagentsEfficient C-C bond formation; kinetic studies help in optimizing reaction conditions and understanding intermediates. uni-muenchen.de
Hiyama Coupling Pd catalyst / CuI (co-catalyst)OrganosilanesProvides high yields for biaryl synthesis; future research could focus on expanding the substrate scope and removing the need for copper additives. rsc.orgnih.gov
Ullmann Coupling CuI / L-proline4-BromotolueneUseful for forming certain aryl-aryl bonds; catalyst development could improve yields and broaden applicability. vulcanchem.com
Organoindium Coupling Pd₂dba₃CHCl₃Organoindium reagentsTolerates various functional groups under mild conditions; optimization could reduce reaction times and improve efficiency further. researchgate.netresearchgate.net

Novel Applications in Medicinal Chemistry and Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The iodobenzoate moiety acts as a versatile scaffold that can be elaborated into a wide range of biologically active compounds through cross-coupling reactions.

One area of application is in the development of enzyme inhibitors. For example, derivatives have been used in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, which are being investigated for the treatment of neuropsychiatric disorders like schizophrenia. nih.gov The synthesis often involves a palladium-catalyzed coupling reaction where the iodine atom is replaced. nih.gov Similarly, iodobenzoate precursors are used to create O⁶-benzylguanine derivatives, which are studied for their potential to overcome drug resistance in cancer chemotherapy by inhibiting the DNA repair protein AGT. nih.gov

The compound also serves as a starting point for synthesizing receptor antagonists. For instance, 4-iodobenzoyl chloride, a direct precursor, is used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been identified as potential antagonists for the human dopamine (B1211576) D₄ receptor, a target for antipsychotic drugs. sigmaaldrich.com The ability to readily functionalize the iodo-position allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a crucial component of modern drug discovery. whiterose.ac.ukmdpi.com Future research will likely see this compound used to access novel and complex 3D scaffolds for fragment-based drug discovery and to build targeted covalent inhibitors.

Advanced Materials Science Applications

The reactivity of the carbon-iodine bond in this compound makes it an attractive building block for the synthesis of advanced functional materials. The ability to introduce new molecular groups via cross-coupling allows for the precise tuning of material properties.

In polymer science, precursors like 4-iodobenzoyl chloride are used to modify existing polymers. For example, it can be used to functionalize poly(allylamine) to create polymers that are visible under X-ray, which could have applications in medical imaging or diagnostics. sigmaaldrich.com The iodobenzoate moiety can also be incorporated into monomers for the synthesis of complex polymer architectures like poly mdpi.com rotaxanes, which have potential uses in molecular machines and smart materials. sigmaaldrich.com

Another emerging application is the creation of functional polymer supports for catalysis. 4-Iodobenzoic acid has been immobilized on highly porous emulsion-derived polymers (polyHIPEs). researchgate.net These functionalized polymers can then be used in subsequent reactions, such as Suzuki couplings, effectively acting as a solid-supported reagent or catalyst scaffold. researchgate.net Future research could explore the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the iodo-group could serve as a reactive site for post-synthetic modification, leading to materials with tailored porosity, catalytic activity, or sensing capabilities. bldpharm.com

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating research into the reactivity and application of chemical compounds like this compound. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the design of new experiments. diva-portal.orgresearchgate.net

For this compound transformations, computational studies can be used to model the transition states of catalytic cycles in cross-coupling reactions. acs.org This can help in understanding the role of different ligands and additives, predicting which catalyst systems will be most effective, and explaining observed selectivity. nih.gov For example, modeling can reveal the energy barriers for oxidative addition, transmetalation, and reductive elimination steps, providing insights that are difficult to obtain through experiments alone. nih.gov

In drug discovery, computational methods are used to predict the binding affinity of this compound derivatives to biological targets. ijcce.ac.ir Molecular docking simulations can screen virtual libraries of compounds to identify promising candidates for synthesis and biological testing. ijcce.ac.ir Similarly, in materials science, computational tools can predict the electronic and structural properties of polymers or frameworks derived from this compound. google.com Future research will see an even deeper integration of these approaches, with machine learning algorithms potentially being used to predict reaction outcomes and design novel materials with desired properties based on the this compound scaffold.

Sustainable Synthesis and Process Optimization

The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. core.ac.uk For a compound like this compound, future research will focus on developing more environmentally benign and efficient methods for its synthesis and subsequent transformations. researchgate.net

A key area of development is the reduction or elimination of transition metal catalysts, which are often expensive and can leave toxic residues in products. diva-portal.org Research has shown the feasibility of metal-free oxidative esterification to produce similar compounds using ionic liquid catalysts under mild conditions, achieving high yields and simplifying purification. vulcanchem.com Exploring photoredox catalysis, which uses visible light to drive chemical reactions, offers another promising metal-free or metal-lean alternative. jst.go.jp


Q & A

Basic: What synthetic routes are available for preparing Benzyl 4-iodobenzoate, and how can reaction yields be optimized?

This compound is typically synthesized via esterification of 4-iodobenzoic acid with benzyl alcohol under acidic or coupling-agent conditions. Key steps include:

  • Acid-catalyzed esterification : Use H₂SO₄ or p-toluenesulfonic acid as a catalyst in refluxing toluene, with molecular sieves to remove water and shift equilibrium .
  • Coupling agents : Employ DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane to activate the carboxylic acid .
    Optimization strategies :
    • Monitor reaction progress via TLC (Rf values in hexane:ether systems) .
    • Purify via column chromatography using silica gel and gradient elution (e.g., hexane:ethyl acetate).
    • Improve yields by optimizing stoichiometry (1.2:1 benzyl alcohol to acid ratio) and reaction time (12–24 hrs) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:

  • Data collection : Cool crystals to 173 K to minimize thermal motion, and use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Software tools : Refine structures using SHELXL (for small molecules) or SHELXTL, which handle heavy atoms like iodine via iterative least-squares methods .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O or π-stacking) to explain packing motifs, as seen in related iodobenzoate salts .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identify benzyl protons (δ 5.3–5.5 ppm for –OCH₂Ph) and aromatic signals (δ 7.3–8.1 ppm for iodobenzoate) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and iodine-induced deshielding of adjacent carbons .
  • Mass spectrometry : Use ESI-MS or EI-MS to detect the molecular ion ([M+H]⁺ at m/z 354) and fragment peaks (e.g., loss of benzyl group, m/z 231) .
  • IR spectroscopy : Validate ester C=O stretch (~1720 cm⁻¹) and aromatic C–I vibrations (~500 cm⁻¹) .

Advanced: How does the iodine substituent influence cross-coupling reactivity in this compound?

The C–I bond in this compound facilitates transition-metal-catalyzed reactions:

  • Suzuki–Miyaura coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C to replace iodine with aryl groups .
  • Mechanistic insights : Iodide acts as a better leaving group than bromide, accelerating oxidative addition steps. Monitor regioselectivity via GC-MS or HPLC .
  • Challenges : Competing hydrolysis of the ester under basic conditions; mitigate by using mild bases (e.g., K₂CO₃) and anhydrous solvents .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purification methods?

Discrepancies often arise from:

  • Solvent polarity : Lower yields in polar solvents (e.g., DMF) due to ester hydrolysis; prefer non-polar solvents like toluene .
  • Chromatographic conditions : Optimize silica gel activity (e.g., heat activation at 150°C) and eluent polarity to prevent tailing .
  • Reproducibility : Validate protocols via interlaboratory comparisons and statistical analysis (e.g., ANOVA for reaction parameter optimization) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation or hydrolysis .

Advanced: What role can this compound play in designing catalytic systems or supramolecular assemblies?

  • Catalyst support : Functionalize metal-organic frameworks (MOFs) via iodine-mediated post-synthetic modification to anchor Pd nanoparticles for catalysis .
  • Supramolecular chemistry : Exploit halogen bonding (C–I···N/O) to engineer co-crystals with amines or ethers, as demonstrated in cyclopropylammonium salts .

Basic: How can researchers validate the purity of this compound before experimental use?

  • Melting point analysis : Compare observed mp (e.g., 93°C for intermediates) with literature values .
  • HPLC : Use a C18 column (acetonitrile:water = 70:30) to assess purity (>98% area under the curve) .
  • Elemental analysis : Confirm C, H, N, and I content within ±0.4% of theoretical values .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.